3,6-dichloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-2-carboxamide
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Overview
Description
3,6-Dichloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with chlorine atoms at the 3 and 6 positions, an indole moiety, and a phenylethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of pyridine to introduce chlorine atoms at the 3 and 6 positions. This is followed by the formation of the carboxamide group through an amide coupling reaction with 2-(1H-indol-3-yl)-2-phenylethylamine. The reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution of chlorine atoms can result in various substituted pyridine derivatives.
Scientific Research Applications
3,6-Dichloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridine-2-carboxamide: Lacks the indole and phenylethyl groups, making it less complex.
N-[2-(1H-Indol-3-yl)-2-phenylethyl]pyridine-2-carboxamide: Lacks the chlorine atoms on the pyridine ring.
3,6-Dichloro-N-phenylethylpyridine-2-carboxamide: Lacks the indole moiety.
Uniqueness
3,6-Dichloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-2-carboxamide is unique due to the presence of both chlorine atoms on the pyridine ring and the indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,6-dichloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O/c23-18-10-11-20(24)27-21(18)22(28)26-12-16(14-6-2-1-3-7-14)17-13-25-19-9-5-4-8-15(17)19/h1-11,13,16,25H,12H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOCAQQLKNFKEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=N2)Cl)Cl)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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